3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester
Overview
Description
3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester is a chemical compound that has garnered significant attention in various fields of research, including medical, environmental, and industrial domains. It is a derivative of benzoic acid and is commonly utilized in drug development, pollution management, and manufacturing processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester typically involves several steps, starting from benzoic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .
Suzuki–Miyaura Coupling:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Halogen exchange reactions, particularly involving the iodine atom.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in manufacturing processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodobenzoate: A simpler iodinated benzoic acid ester.
3-Hydroxy-4-iodobenzoic acid: Lacks the benzyloxy group but shares similar structural features.
Benzoic acid derivatives: Various substituted benzoic acids with different functional groups.
Uniqueness
3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester stands out due to its unique combination of functional groups, which confer specific reactivity and properties. The presence of the benzyloxy group, hydroxyl group, and iodine atom allows for diverse chemical transformations and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
methyl 3-hydroxy-4-iodo-5-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO4/c1-19-15(18)11-7-12(17)14(16)13(8-11)20-9-10-5-3-2-4-6-10/h2-8,17H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBCMURVISEACZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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